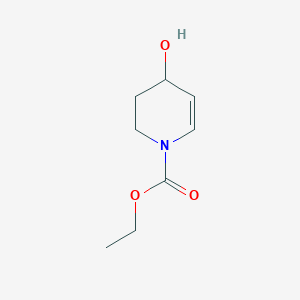

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester

Description

Chemical Identity and Molecular Properties

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester exhibits well-defined molecular characteristics that establish its chemical identity within the heterocyclic compound classification. The compound possesses the molecular formula C8H13NO3, reflecting its composition of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 171.19 grams per mole, providing a fundamental parameter for quantitative analysis and stoichiometric calculations in synthetic applications. The compound's chemical structure features a partially hydrogenated pyridine ring system, distinguishing it from fully aromatic pyridine derivatives and contributing to its unique reactivity profile.

The molecular architecture incorporates several critical functional groups that define its chemical behavior and potential applications. The presence of an ethoxycarbonyl group attached to the nitrogen atom provides carbamate functionality, while the hydroxyl group at the 4-position introduces additional hydrogen bonding capabilities and stereochemical complexity. These structural elements combine to create a compound with distinctive physical and chemical properties that differentiate it from related heterocyclic systems. The compound's identity is further confirmed through its Chemical Abstracts Service registry number 89690-65-3, which provides unambiguous identification in chemical databases and literature.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| Chemical Abstracts Service Number | 89690-65-3 |

| Nitrogen Content | 8.18% |

| Oxygen Content | 28.04% |

| Carbon Content | 56.13% |

| Hydrogen Content | 7.65% |

The electronic structure of this compound reflects the characteristic features of nitrogen-containing heterocycles, with the nitrogen atom contributing both to the ring system's electron density distribution and serving as an attachment point for the ethoxycarbonyl substituent. The partially saturated nature of the pyridine ring introduces conformational flexibility that distinguishes this compound from its fully aromatic analogs. The hydroxyl functionality at the 4-position creates opportunities for hydrogen bonding interactions, both intramolecular and intermolecular, which significantly influence the compound's physical properties and chemical reactivity patterns.

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound provides a systematic approach to describing its structural features through the designation "ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate". This nomenclature clearly indicates the presence of an ethyl ester group attached to the carboxylic acid functionality, while specifying the hydroxyl substitution at the 4-position and the degree of hydrogenation in the pyridine ring system. The systematic name reflects the compound's classification as a pyridine-1-carboxylate derivative, emphasizing the carbamate linkage between the nitrogen atom and the carbonyl group.

Alternative chemical nomenclature systems provide additional perspectives on the compound's structural description. The traditional Chemical Abstracts nomenclature designates this substance as "this compound," which emphasizes the carboxylic acid derivative nature while specifying the hydrogenation pattern and substitution pattern. This nomenclature approach highlights the relationship to pyridinecarboxylic acid as the parent structure, with clear indication of the specific modifications that distinguish this particular derivative.

The compound's designation in various chemical databases and literature sources demonstrates the importance of consistent nomenclature for accurate identification and communication within the scientific community. Database identifiers include specific codes such as MFCD00086880 and various depositor-supplied synonyms that reflect different naming conventions used across different chemical suppliers and research institutions. These alternative designations serve to ensure comprehensive coverage in literature searches and database queries, facilitating access to relevant research information and commercial sources.

Table 2: Nomenclature and Identification Systems for this compound

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |

| Chemical Abstracts Name | This compound |

| Standard InChI Key | FCGREWKWOBEUCY-UHFFFAOYSA-N |

| Molecular Descriptor Language Number | MFCD00086880 |

| PubChem Compound Identifier | 343558 |

Structural Elucidation and Confirmation

The structural elucidation of this compound relies on multiple analytical techniques that provide complementary information about its molecular architecture and connectivity patterns. The Standard International Chemical Identifier representation "InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3" provides a detailed connectivity map that specifies the exact arrangement of atoms and bonds within the molecule. This identifier system enables unambiguous structural communication and facilitates computational analysis of molecular properties and reactivity patterns.

The Simplified Molecular Input Line Entry System representation "CCOC(=O)N1CCC(C=C1)O" offers a compact notation that clearly indicates the structural features including the ethyl ester group, the nitrogen-containing ring system, and the hydroxyl substitution. This notation system provides immediate insight into the compound's topology, revealing the six-membered ring structure with the nitrogen atom serving as both a ring component and the attachment point for the carboxylate functionality. The notation clearly distinguishes between saturated and unsaturated portions of the ring system, indicating the specific hydrogenation pattern that characterizes this particular derivative.

Spectroscopic analysis techniques provide experimental validation of the proposed molecular structure through characteristic fingerprint patterns that confirm the presence of specific functional groups and structural elements. Nuclear magnetic resonance spectroscopy would be expected to reveal distinct chemical shift patterns corresponding to the various carbon and hydrogen environments, including the ethyl ester protons, the ring protons at different positions, and the hydroxyl proton. The carbon-13 nuclear magnetic resonance spectrum would provide information about the carbonyl carbon of the ester group, the ring carbons in different chemical environments, and the carbon atoms of the ethyl group.

Mass spectrometry techniques offer additional structural confirmation through fragmentation patterns that reflect the compound's molecular architecture and the relative stability of different structural components. The molecular ion peak at mass-to-charge ratio 171 would correspond to the intact molecular structure, while characteristic fragment ions would arise from predictable bond cleavages such as loss of the ethyl group or fragmentation of the ring system. Infrared spectroscopy would reveal characteristic absorption bands corresponding to the carbonyl stretch of the ester group, the hydroxyl stretch, and various carbon-hydrogen and carbon-nitrogen vibrations that collectively provide a spectroscopic fingerprint for structural identification.

Stereochemical Considerations and Conformational Analysis

The stereochemical complexity of this compound arises primarily from the presence of the hydroxyl group at the 4-position of the partially saturated pyridine ring, which creates a stereogenic center that can exist in two distinct configurations. The compound possesses one undefined stereocenter, as indicated by various chemical databases, which means that synthetic preparations typically yield racemic mixtures unless specific asymmetric synthesis strategies are employed. This stereochemical feature significantly influences the compound's three-dimensional structure and potential biological activities, as different enantiomers may exhibit distinct interactions with chiral biological targets.

The conformational landscape of this compound encompasses multiple energy minima corresponding to different spatial arrangements of the ring system and substituent groups. The partially saturated pyridine ring can adopt various puckered conformations, with the degree of puckering influenced by the substituent pattern and intramolecular interactions. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with other polar functionalities, potentially stabilizing specific conformational arrangements and influencing the overall molecular geometry.

Ring pucker analysis reveals that the dihydropyridine system can exist in multiple conformational states, ranging from relatively planar arrangements to more pronounced boat or envelope conformations. The energetic preferences among these conformations depend on factors including steric interactions between substituents, electronic effects from the nitrogen atom and carbonyl group, and potential hydrogen bonding interactions. Computational analysis using density functional theory methods would provide detailed insights into the relative energies of different conformational states and the barriers to interconversion between them.

The ethoxycarbonyl substituent attached to the nitrogen atom introduces additional conformational degrees of freedom, as rotation around the nitrogen-carbon bond can generate different orientations of the ester group relative to the ring system. These rotational preferences are influenced by both steric factors and electronic effects, including potential conjugation between the nitrogen lone pair and the carbonyl system. The overall conformational behavior of the molecule reflects the interplay between these various structural elements and their mutual interactions.

Table 3: Stereochemical and Conformational Characteristics

| Feature | Description |

|---|---|

| Stereogenic Centers | 1 (undefined configuration at C-4) |

| Chiral Classification | Racemic mixture typically obtained |

| Ring Conformation | Variable pucker (envelope to boat forms) |

| Rotational Barriers | Multiple minima for ester group orientation |

| Hydrogen Bonding | Intramolecular possibilities with hydroxyl group |

Properties

IUPAC Name |

ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGREWKWOBEUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321903 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89690-65-3 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Pyridinecarboxylic Acid Derivatives

One common approach is the esterification of 3,4-dihydro-4-hydroxy-pyridine-1-carboxylic acid with ethanol under acidic or catalytic conditions to form the ethyl ester. This method involves:

- Starting material: 3,4-dihydro-4-hydroxy-pyridine-1-carboxylic acid.

- Reagent: Ethanol, often with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to drive esterification.

- Outcome: Formation of ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate.

This method is straightforward but requires careful control of temperature and reaction time to avoid hydrolysis or decomposition.

Cyclization and Esterification via Pyridine Derivatives

Another synthetic route involves:

- Reaction of a pyridine derivative with ethyl chloroformate under basic conditions.

- Intermediate formation of a carbamate or ester linkage.

- Subsequent cyclization to form the dihydroxy-pyridine ring system.

- Purification to isolate the ethyl ester product.

This method allows for the introduction of the ester group early in the synthesis and can be optimized for yield and purity.

Hydroxylamine-Mediated Synthesis of Pyridinecarboxylic Acid Derivatives

According to patent literature, substituted pyridinecarboxylic acid derivatives can be synthesized by:

- Reacting unsubstituted hydroxylamine with unsaturated carboxylic acid derivatives (e.g., maleates or fumarates) at controlled pH (5–12, preferably 6.5–9).

- This reaction forms N-hydroxyamino intermediates.

- Subsequent addition of α,β-unsaturated aldehydes or ketones under acidic conditions (pH 2–7) and elevated temperatures (25–150 °C) promotes cyclization to pyridine derivatives.

- The process can be conducted in solvents such as ethanol, 1-butanol, or toluene.

- The reaction is typically completed within 0.1 to 15 hours depending on conditions.

This method is advantageous for producing substituted pyridinecarboxylic acid esters with high regioselectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of acid | 3,4-dihydro-4-hydroxy-pyridine-1-carboxylic acid | Ethanol, acid catalyst, reflux | Simple, direct ester formation | Requires pure acid precursor |

| Pyridine derivative + ethyl chloroformate | Pyridine derivative, ethyl chloroformate | Basic conditions, cyclization steps | Early ester introduction | Multi-step, sensitive to conditions |

| Hydroxylamine-mediated cyclization | Unsaturated carboxylic acid derivatives, hydroxylamine | pH 5–12, 25–150 °C, solvents like ethanol | High regioselectivity, versatile | Requires careful pH and temp control |

Research Findings and Optimization Notes

- The hydroxylamine-mediated method allows for mild reaction temperatures (ambient to 80 °C) preserving thermally sensitive intermediates.

- pH control is critical; neutral to slightly basic pH favors initial addition, while acidic pH promotes cyclization.

- Solvent choice impacts yield and purity; ethanol and 1-butanol are preferred for solubility and reaction kinetics.

- Reaction times vary from 30 minutes to several hours depending on substrate and conditions.

- Purification typically involves extraction, evaporation, and chromatographic techniques to isolate the ethyl ester.

- The compound’s stability is enhanced by maintaining reaction temperatures below 80 °C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester has garnered attention for its potential biological activities. It can serve as a building block in the synthesis of more complex molecules and has been used in biochemical assays to study enzyme mechanisms. Its unique structure allows it to interact with specific molecular targets, acting as an inhibitor or activator depending on the context .

Chemistry

- Building Block for Synthesis : The compound is utilized in the development of various chemical entities due to its reactive functional groups.

Biology

- Enzyme Mechanisms : It serves as a probe in biochemical assays to elucidate enzyme functions and mechanisms.

Pharmaceuticals

- Drug Development : The compound's biological activity makes it a candidate for further exploration in drug design, particularly for conditions involving enzyme dysregulation .

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its properties allow it to be integrated into formulations requiring specific chemical functionalities. The use of this compound can enhance product performance in various applications including:

- Agricultural Chemicals : As a precursor for developing agrochemicals.

- Material Science : In the formulation of polymers or coatings that require specific chemical properties.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 1(2H)-Pyridinecarboxylic acid derivatives can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can effectively modulate enzyme activity related to inflammation and metabolic disorders.

Case Study 2: Biochemical Probes

The compound has been employed as a biochemical probe in assays aimed at understanding cellular processes. Its ability to interact with cellular receptors has been leveraged to study receptor-ligand dynamics in various biological systems .

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Positional Isomers of Pyridinecarboxylic Acid Ethyl Esters

Key Differences :

Dihydro Pyridinecarboxylic Esters with Varied Substituents

Functional Implications :

- The tert-butyl ester in the analog improves lipophilicity, favoring blood-brain barrier penetration, whereas the ethyl ester in the target compound balances solubility and metabolic cleavage.

Fused-Ring Pyridine Derivatives

Comparison :

- Fused-ring systems (e.g., pyrazolo-pyridines) exhibit enhanced planarity for liquid crystal applications but require complex synthesis.

- The target compound’s simpler structure offers easier synthetic modification for structure-activity studies.

Prodrug and Bioactive Esters

Mechanistic Insights :

- The indole-containing analog leverages π-π stacking for drug-target interactions, while the hydroxyl group in the target compound may directly neutralize reactive oxygen species.

Biological Activity

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester (CAS Number: 89690-65-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and case studies.

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.194 g/mol

- IUPAC Name : Ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate

- SMILES : CCOC(=O)N1CCC(O)C=C1

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), indicating potential use in treating chronic inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its ability to mitigate oxidative stress in biological systems .

- Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Esterification Reactions : Reacting the corresponding pyridinecarboxylic acid with ethanol in the presence of an acid catalyst.

- Reduction Reactions : Reducing the corresponding pyridine derivatives to introduce the hydroxyl group at position 4.

These methods allow for the production of the compound with varying degrees of yield and purity depending on the reaction conditions employed.

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of various compounds, this compound was shown to significantly reduce levels of inflammatory markers in vitro. The study measured NO production and expression levels of inflammatory cytokines such as IL-1β and IL-6. The results indicated a statistically significant reduction in these markers compared to control groups (p < 0.05) .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-hydroxy-, ethyl ester | 756774-28-4 | Similar structure but differs in substitution pattern |

| 3-Pyridinecarboxylic acid, 1,2-dihydro-4-hydroxy-, ethyl ester | 77629-51-7 | Contains additional methyl groups affecting reactivity |

| Pyridine-2-carboxylic acid derivatives | Various | Diverse biological activities but different functional groups |

The unique arrangement of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Q & A

Q. What are the recommended methodologies for synthesizing 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester?

A common approach involves esterification of the corresponding pyridinecarboxylic acid using ethyl chloroformate or ethanol under acid catalysis. For example, analogous procedures (e.g., ethyl ester synthesis via methyl chloroformate in THF with sodium bicarbonate ) can be adapted. Key parameters include reaction temperature (25–60°C), solvent selection (e.g., THF, ethyl acetate), and purification via flash chromatography (5–40% ethyl acetate/hexane gradients) . Yield optimization may require adjusting stoichiometry or catalysts.

Q. How should researchers characterize this compound’s purity and structure?

- Spectroscopic Analysis : Use H NMR (400 MHz, DMSO-d6) to identify hydroxyl protons (~12.10 ppm) and ester carbonyl groups. ESI-MS can confirm molecular weight (e.g., [M+1] or [M-1] peaks) .

- Chromatography : HPLC with UV detection (e.g., 98.6% purity achieved via C18 column) and LCMS for simultaneous purity and mass verification .

- Physical Properties : Predicted density (1.218 g/cm³) and boiling point (~426°C) from analogous pyridine esters can guide experimental validation .

Q. What safety precautions are critical during handling?

- PPE : Wear NIOSH/EN 166-certified face shields, gloves, and respiratory protection due to acute oral toxicity (H302), skin irritation (H315), and potential carcinogenicity (IARC/OSHA classifications) .

- Engineering Controls : Use fume hoods to limit airborne exposure and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in predicted vs. experimental physicochemical properties?

Discrepancies (e.g., predicted vs. observed boiling points) require cross-validation using authoritative databases like NIST Chemistry WebBook . For instance, computational predictions (e.g., pKa ~14.61 ) should be compared with experimental titration data. Adjust force field parameters in molecular modeling software (e.g., Gaussian) to align with empirical results.

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Storage : Store at –20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC .

- Incompatibility Studies : Test reactivity with strong acids/bases or metals (e.g., Fe³⁺) using accelerated stability protocols .

Q. How can computational modeling predict biological activity or reactivity?

- Docking Studies : Use PyMol or AutoDock to model interactions with target enzymes (e.g., hydroxyl group hydrogen bonding).

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction mechanism proposals .

Q. What synthetic routes enable selective functionalization of the hydroxyl group?

Q. How do researchers validate the compound’s role in multi-step synthesis (e.g., as an intermediate)?

- Tracers : Incorporate isotopic labels (e.g., C at the ester carbonyl) to track incorporation into downstream products via NMR or MS .

- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediate formation .

Contradiction Analysis and Troubleshooting

Q. How to address inconsistent yield reports in esterification reactions?

Q. What analytical methods differentiate degradation products from synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.